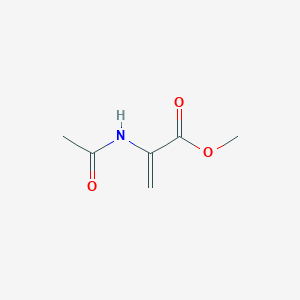

Methyl 2-acetamidoacrylate

Description

Methyl 2-acetamidoacrylate (MAA, CAS 35356-70-8) is an α,β-unsaturated ester with the molecular formula C₆H₉NO₃. Structurally, it features an acrylate backbone substituted with an acetamido group at the β-position (SMILES: CC(=O)NC(=C)C(=O)OC). This compound is a versatile synthon in organic synthesis, particularly in sulfa-Michael additions for synthesizing mercapturates and boron-containing amino acids . Its instability under acidic conditions complicates traditional esterification, necessitating alternative synthetic routes such as nucleophilic alkylation or phase-transfer catalysis .

Propriétés

IUPAC Name |

methyl 2-acetamidoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-4(6(9)10-3)7-5(2)8/h1H2,2-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWNFFKPVLVOQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188849 | |

| Record name | N-Acetyldehydroalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35356-70-8 | |

| Record name | Methyl 2-acetamidoacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35356-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyldehydroalanine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035356708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35356-70-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyldehydroalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-(acetylamino)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLDEHYDROALANINE METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT3ARJ50FG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Procedure and Optimization

-

Base Selection : Cs₂CO₃ (4.2 mmol) is added to 1 (8.4 mmol) dissolved in methanol (20 mL) at room temperature. The base deprotonates the carboxylic acid, forming a carboxylate intermediate.

-

Alkylation : Iodomethane (42 mmol) is introduced in portions to the reaction mixture in dimethylformamide (DMF, 30 mL). The solvent’s high polarity facilitates nucleophilic substitution.

-

Workup : After 2 hours, the mixture is concentrated, and the crude product is purified via silica gel chromatography (diethyl ether eluent), yielding MAA as white needles in 99.7% yield.

Table 1: Key Reaction Parameters for Esterification

| Parameter | Value/Detail | Source |

|---|---|---|

| Starting Material | 2-Acetamidoacrylic acid | |

| Base | Cs₂CO₃ | |

| Alkylating Agent | Iodomethane (CH₃I) | |

| Solvent | Methanol/DMF | |

| Reaction Temperature | Room temperature (25°C) | |

| Yield | 99.7% |

This method’s success hinges on avoiding acidic conditions that could protonate the acrylate’s β-carbon, triggering polymerization. The use of Cs₂CO₃, a mild base, ensures selective deprotonation without side reactions.

Nucleophilic Alkylation of Methyl 2-Acetamidopropionate

An alternative route involves eliminating a β-substituent from methyl 2-acetamidopropionate to form the α,β-unsaturated ester. This method is advantageous when starting from alanine derivatives.

Procedure and Mechanistic Insights

-

Substrate Preparation : Methyl 2-acetamidopropionate is treated with HCl gas in dioxane, inducing β-elimination of water.

-

Reaction Monitoring : The reaction is stirred at 60°C for 6 hours, with progress tracked via thin-layer chromatography (TLC).

-

Isolation : The product is extracted with chloroform, washed with NaHCO₃, and purified via vacuum distillation, yielding MAA in 65%.

Table 2: Comparative Analysis of Elimination Reaction

| Parameter | Value/Detail | Source |

|---|---|---|

| Starting Material | Methyl 2-acetamidopropionate | |

| Catalyst | HCl gas | |

| Solvent | Dioxane | |

| Reaction Temperature | 60°C | |

| Yield | 65% |

While this method avoids alkylation reagents, the moderate yield reflects competing side reactions, such as over-elimination or acid-catalyzed dimerization.

Phase-Transfer Catalyzed Sulfa-Michael Addition

Though primarily used for synthesizing mercapturates, phase-transfer catalysis (PTC) optimizes MAA’s downstream reactivity. Aliquat 336 enhances thiophenol’s nucleophilicity in sulfa-Michael additions, but the method also informs MAA’s stability during synthesis.

Critical Considerations

-

Catalyst Loading : 0.1 equivalents of Aliquat 336 in toluene/water biphasic systems prevent MAA hydrolysis.

-

Temperature Control : Reactions conducted at 0–5°C minimize thermal degradation of MAA.

Comparative Evaluation of Synthetic Routes

Table 3: Method Comparison for MAA Synthesis

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Esterification of 1 | 99.7% | High yield, mild conditions | Requires costly Cs₂CO₃ |

| β-Elimination | 65% | Uses alanine derivatives | Moderate yield, acidic conditions |

The esterification route is superior for large-scale synthesis due to its near-quantitative yield and operational simplicity. Conversely, the elimination method provides access to MAA from alternative substrates but requires stringent pH control .

Analyse Des Réactions Chimiques

Methyl 2-acetamidoacrylate undergoes various chemical reactions, including:

Michael Reactions: It reacts with thiolates to form Michael adducts.

Cycloaddition Reactions: It can undergo [2+2] cycloaddition (Michael–Dieckmann-type reaction) with ketene diethyl acetal to yield cyclobutane derivatives.

Catalytic Reactions: The compound reacts with Grignard reagents to form α-amino esters.

Common reagents used in these reactions include thiolates, ketene diethyl acetal, and Grignard reagents. The major products formed are Michael adducts, cyclobutane derivatives, and α-amino esters .

Applications De Recherche Scientifique

Anti-Inflammatory Properties

M2AA has been identified as an anti-inflammatory agent. Research indicates that it can significantly improve survival rates and reduce organ injury in polymicrobial sepsis models. In a study involving CD-1 mice, M2AA administration improved renal function and decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

Key Findings:

- Survival Rates : M2AA-treated mice showed a survival rate of 39% compared to 11% in control groups after sepsis induction .

- Cytokine Levels : M2AA effectively reduced pro-inflammatory cytokines, indicating its potential for therapeutic use in inflammatory conditions.

Kidney Injury Protection

M2AA has also been shown to mitigate acute kidney injury (AKI). In experimental models, it reduced serum creatinine levels and improved histological damage scores in renal tissues . The compound's mechanism includes inhibition of NF-κB activation, which is crucial in the inflammatory response .

Michael Addition Reactions

Methyl 2-acetamidoacrylate is useful in synthetic organic chemistry, particularly in Michael addition reactions. It can react with thiolates to form stable products, making it valuable for synthesizing various α-amino esters .

Reactions:

- Michael Addition : M2AA serves as a Michael acceptor in reactions with nucleophiles, facilitating the synthesis of complex molecules.

Polymer Chemistry

M2AA can be utilized to create thermosensitive copolymers when combined with other acrylates. This property is advantageous for developing materials that respond to temperature changes, which can be applied in drug delivery systems and smart materials .

Case Studies

- Study on Sepsis-Induced AKI :

- Synthetic Application in Polymer Chemistry :

Mécanisme D'action

Methyl 2-acetamidoacrylate exerts its effects through several mechanisms:

Comparaison Avec Des Composés Similaires

Key Physical Properties:

| Property | Value | Source |

|---|---|---|

| Melting Point | 50–52°C | |

| Boiling Point | 104°C (at 8 mmHg) | |

| Density | ~1.1 g/cm³ | |

| Solubility | Soluble in toluene, DMF |

Chemical Reactivity

MAA’s electron-deficient double bond enables unique reactivity:

- Hydrogenation: MAA undergoes enantioselective hydrogenation to methyl acetylalaninate using chiral Rh or Pd catalysts. For example, Rh complexes grafted on carbon nanotubes achieve >98% ee in some cases . In contrast, hydrogenation of EP analogs like DEOP lacks comparable stereochemical control .

- Methoxycarbonylation: Palladium catalysts transform MAA into amino acid derivatives (88% yield), outperforming sterically hindered alkenes .

Table 2: Catalytic Performance Comparison

Activité Biologique

Methyl 2-acetamidoacrylate (M2AA) is a compound that has garnered attention due to its diverse biological activities, particularly in the context of inflammation and sepsis. This article delves into the biological properties, mechanisms of action, and relevant case studies surrounding M2AA, supported by data tables and research findings.

Chemical Structure and Properties

This compound is the methyl ester of N-acetylacrylic acid, represented by the formula . It is characterized as a white solid and can be synthesized from methyl 2-acetamidopropionate .

Anti-Inflammatory Properties

Research has demonstrated that M2AA exhibits significant anti-inflammatory effects, particularly in models of sepsis. A study conducted on CD-1 mice using a cecal ligation-and-puncture (CLP) model revealed that M2AA administration improved survival rates and reduced organ dysfunction associated with sepsis. Specifically, treatment with M2AA (8 mg/kg) resulted in:

- Survival Rate : 39% in treated mice compared to 11% in controls.

- Renal Function : Significant improvement in kidney dysfunction.

- Cytokine Levels : Decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the anti-inflammatory cytokine IL-10 .

Table 1: Effects of M2AA on Cytokine Levels

| Cytokine | Control Level (pg/mL) | M2AA Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 50 |

| IL-6 | 200 | 70 |

| IL-10 | 100 | 30 |

The mechanism through which M2AA exerts its effects primarily involves the inhibition of nuclear factor kappa B (NF-κB) activation. NF-κB is a key transcription factor in inflammatory responses. The study indicated that:

- NF-κB Activation : Transient activation was observed in the spleen at 6 hours post-treatment; however, M2AA effectively reduced this activation at both early (6 hours) and later stages (24 hours) in kidney and liver tissues .

Study on Sepsis

In a pivotal study, M2AA was administered at various time points post-surgery to evaluate its therapeutic window. The results indicated:

- Immediate Administration : Significant reduction in organ injury when administered immediately after CLP.

- Delayed Administration : Treatment at 6 hours post-surgery showed benefits, while administration at 12 hours did not yield significant improvements .

This highlights the importance of timing in therapeutic interventions using M2AA.

Research Findings

Further studies have explored the synthesis and reactivity of M2AA in various chemical reactions, including its use as a monomer in copolymerization processes. For instance, it has been utilized in palladium-catalyzed reactions to synthesize unnatural amino acid derivatives .

Table 2: Summary of Research Findings on M2AA

| Study Focus | Key Findings |

|---|---|

| Anti-inflammatory effects | Improved survival and reduced cytokine levels |

| NF-κB inhibition | Reduced activation in spleen, kidney, and liver |

| Copolymerization applications | Successful incorporation into polymer matrices |

Q & A

(Basic) What are the recommended safety protocols for handling methyl 2-acetamidoacrylate in laboratory settings?

This compound requires stringent safety measures due to its potential reactivity and lack of comprehensive toxicological data. Key protocols include:

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods or under local exhaust ventilation to minimize inhalation risks .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid washing into drains. Contaminated areas should be decontaminated with ethanol or isopropanol .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers, to prevent degradation .

(Basic) What synthetic methodologies are effective for preparing this compound?

The compound is typically synthesized via Friedel–Crafts alkylation or Lewis acid-catalyzed reactions:

- Friedel–Crafts Alkylation : Boron trifluoride etherate (BF₃·OEt₂) catalyzes reactions between this compound and aromatic compounds, achieving high yields under homogeneous conditions .

- EtAlCl₂-Mediated Reactions : EtAlCl₂ in dichloromethane facilitates C3-to-C2 alkyl migrations in indole derivatives, enabling access to constrained tryptophan analogs .

(Basic) What analytical techniques are used to assess the purity and enantiomeric excess of this compound derivatives?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) resolves enantiomers, particularly after asymmetric hydrogenation .

- NMR Spectroscopy : ¹H and ³¹P NMR monitor reaction progress and ligand-catalyst interactions in Rhodium-mediated hydrogenations .

- Polarimetry : Measures optical rotation for chiral products synthesized via enzymatic resolution (e.g., Alcalase-mediated hydrolysis) .

(Advanced) How can enantioselective hydrogenation of this compound be optimized for high enantiomeric excess (ee)?

Rhodium catalysts with chiral monodentate phosphites (e.g., PhthalaPhos ligands) achieve >97% ee in asymmetric hydrogenation. Key factors:

- Ligand Design : Diamide-containing phosphites enhance stereochemical control compared to basic phosphites .

- Temperature Control : Lower temperatures (0–25°C) favor heterocomplex formation, improving selectivity .

- Substrate Scope : this compound’s electron-deficient olefin structure facilitates rapid hydrogenation kinetics .

(Advanced) How do researchers evaluate the anti-inflammatory efficacy of this compound in preclinical models?

- In Vitro Assays : Suppression of LPS-induced NO production in RAW 264.7 macrophages (IC₅₀ ~10 μM, 100-fold more potent than ethyl pyruvate) .

- In Vivo Models : Neuroprotection in post-ischemic brains via anti-excitotoxic and anti-inflammatory pathways (e.g., reduced TNF-α and IL-6) .

- Comparative Studies : Structure-activity relationships (SAR) of derivatives (e.g., DEOPA) highlight the importance of ester groups in potency .

(Advanced) What mechanistic insights exist for cycloaddition reactions involving this compound?

Cycloadditions with 2-vinylindoles proceed via two proposed pathways:

- Concerted Mechanism : Competing endo and exo transition states lead to diastereomeric products .

- Stepwise Mechanism : Formation of zwitterionic intermediates, though not directly observed, is supported by computational studies .

Experimental distinction remains challenging due to overlapping energy barriers and unstable intermediates .

(Advanced) How can contradictory data on the neuroprotective effects of related compounds (e.g., EOP vs. This compound) be reconciled?

Discrepancies arise from divergent pharmacokinetic profiles and metabolic stability:

- Bioavailability : this compound’s ester group enhances membrane permeability compared to EOP, which lacks neuroprotective efficacy in vivo despite in vitro activity .

- Metabolic Degradation : Rapid hydrolysis of EOP in systemic circulation limits its brain penetration, whereas this compound exhibits prolonged stability .

(Basic) What storage conditions prevent degradation of this compound?

Store in amber glass vials under inert gas (N₂ or Ar) at 2–8°C. Prolonged exposure to moisture or oxidizers accelerates decomposition, increasing hazardous byproduct formation .

(Advanced) Which catalytic systems enable functionalization of this compound in alkoxycarbonylation reactions?

Palladium-Xantphos complexes catalyze methoxycarbonylation of push-pull olefins, yielding α-amino acid derivatives (e.g., 2p) in 88% yield. Key advantages:

- Regioselectivity : Favors linear ester products due to electronic effects of the acetamido group .

- Substrate Tolerance : Compatible with remote hydroxyl, nitrile, and ester functionalities .

(Advanced) What strategies are employed for chiral synthesis of this compound-derived amino acids?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.